2-{4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile
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Overview
Description
2-{4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The presence of a methylsulfanyl group and an oxan-4-yl group further adds to its chemical complexity and potential reactivity.
Preparation Methods
The synthesis of 2-{4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the pyrimidine ring, followed by the introduction of the methylsulfanyl and oxan-4-yl groups. The final step involves the formation of the piperazine ring and the attachment of the carbonitrile group.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Methylsulfanyl and Oxan-4-yl Groups: These groups can be introduced through nucleophilic substitution reactions. For instance, the methylsulfanyl group can be added using methylthiol in the presence of a base, while the oxan-4-yl group can be introduced using an appropriate oxane derivative.
Formation of Piperazine Ring and Attachment of Carbonitrile Group: The piperazine ring can be formed through a cyclization reaction involving a diamine and a dihaloalkane. The carbonitrile group can be introduced through a nucleophilic substitution reaction using a cyanide source.
Chemical Reactions Analysis
2-{4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various nucleophiles such as amines or alcohols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which can be facilitated by heating or using specific catalysts.
Scientific Research Applications
2-{4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for the development of new pharmaceuticals. Its interactions with specific molecular targets can provide insights into the mechanisms of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-{4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a specific enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, it may activate a receptor by mimicking the action of a natural ligand, leading to downstream signaling events.
Comparison with Similar Compounds
2-{4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile can be compared with other similar compounds, such as:
2-Methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones: These compounds share the pyrimidine ring and methylsulfanyl group but differ in the presence of polyfluoroalkyl groups.
2-Methylsulfanyl-pyrimidine-4,6-diol: This compound has a similar pyrimidine ring and methylsulfanyl group but contains hydroxyl groups at positions 4 and 6.
2-Methylsulfanyl-7H-pyrrolo(2,3-d)pyrimidin-4-ol: This compound features a fused pyrrolo-pyrimidine ring system with a methylsulfanyl group.
Properties
Molecular Formula |
C19H23N7OS |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[4-[2-methylsulfanyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C19H23N7OS/c1-28-19-23-16(14-3-10-27-11-4-14)12-17(24-19)25-6-8-26(9-7-25)18-21-5-2-15(13-20)22-18/h2,5,12,14H,3-4,6-11H2,1H3 |
InChI Key |
DOZNBCCMSDEZQY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)C#N)C4CCOCC4 |
Origin of Product |
United States |
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